molecular formula C9H7F3O2 B039594 4-methyl-2-(trifluoromethyl)benzoic Acid CAS No. 120985-64-0

4-methyl-2-(trifluoromethyl)benzoic Acid

Cat. No. B039594
M. Wt: 204.15 g/mol
InChI Key: PHJOGJTZXVBKJO-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)benzoic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in various domains, including material science and pharmaceuticals. The compound contains both methyl and trifluoromethyl groups attached to a benzoic acid core, which significantly influences its physical, chemical, and reactivity profiles.

Synthesis Analysis

The synthesis of related benzoic acid derivatives involves various organic synthesis techniques, highlighting the complexity and versatility of synthetic strategies for these compounds. For instance, the synthesis of azo-benzoic acids demonstrated the use of spectroscopic techniques for characterization, including NMR, UV-VIS, and IR, indicating a common analytical approach in synthesizing and confirming the structure of such compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray diffraction and spectroscopic methods, are crucial for understanding the spatial arrangement and electronic environment of atoms within the molecule. Analysis of similar compounds, like 2-(methylthio)benzoic acid, utilized powder X-ray diffraction (PXRD) and density functional theory (DFT) calculations to explore molecular geometries and interactions (Chatterjee, 2023).

Chemical Reactions and Properties

The chemical behavior of 4-methyl-2-(trifluoromethyl)benzoic acid can be inferred from studies on similar compounds. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which depends on the solvent composition and pH. This behavior is crucial for understanding the reactivity and potential applications of these compounds (Baul et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the practical applications of a compound. While specific data on 4-methyl-2-(trifluoromethyl)benzoic acid was not found, related research on molecular structures through PXRD provides insights into the factors affecting these properties, such as hydrogen bonding and molecular packing (Chatterjee, 2023).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for developing new materials and compounds. Studies on benzoic acid derivatives have shown how substitutions on the benzene ring affect these properties, providing a foundation for predicting the behavior of 4-methyl-2-(trifluoromethyl)benzoic acid in chemical reactions (Baul et al., 2009).

Scientific Research Applications

1. Molecular Property Analysis

4-Methyl-2-(trifluoromethyl)benzoic acid, along with other substituted benzoic acids, has been studied for its molecular properties using computational chemistry and NMR spectroscopy. These studies focus on the metabolism of these compounds in rats, highlighting the importance of phase II glucuronidation or glycine conjugation reactions in their metabolism. Such studies provide insights into the physicochemical properties that influence metabolic fate, offering valuable information on drug-metabolizing enzyme active sites and basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

2. Chemical Synthesis

Research on 4-methyl-2-(trifluoromethyl)benzoic acid also involves its use in chemical synthesis. For example, a study demonstrates the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives. These synthetic pathways lead to the creation of complex molecules with potential applications in chemistry and pharmacology (Dmowski & Piasecka-Maciejewska, 1998).

3. Novel Drug Discovery

In the field of medicinal chemistry, 4-methyl-2-(trifluoromethyl)benzoic acid derivatives have been explored for their potential as drug candidates. For instance, derivatives of this compound have been studied as EP1 receptor selective antagonists, demonstrating the versatility of this compound in the development of new pharmaceuticals (Naganawa et al., 2006).

4. Radiopharmaceutical Synthesis

This compound has also been used in the synthesis of radiolabeled compounds, which are crucial in medical imaging and diagnostic studies. Such applications demonstrate the compound's utility in creating substances that can be traced and monitored within biological systems (Taylor et al., 1996).

5. Pharmacokinetic Studies

Pharmacokinetic studies involving benzoic acid derivatives, including 4-methyl-2-(trifluoromethyl)benzoic acid, have been conducted to understand their behavior in biological systems. Such studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Xu et al., 2020).

Safety And Hazards

4-Methyl-2-(trifluoromethyl)benzoic acid should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly sealed. Store in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

4-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJOGJTZXVBKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379598
Record name 4-methyl-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(trifluoromethyl)benzoic Acid

CAS RN

120985-64-0
Record name 4-methyl-2-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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